Benzenemethanamine, 2-(ethylsulfonyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

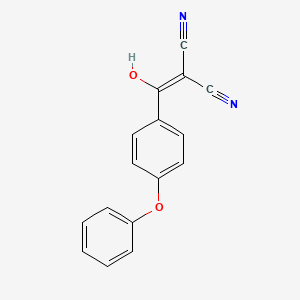

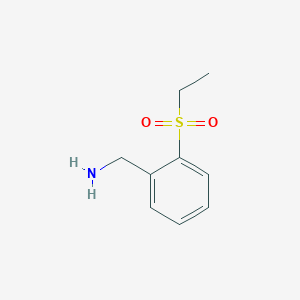

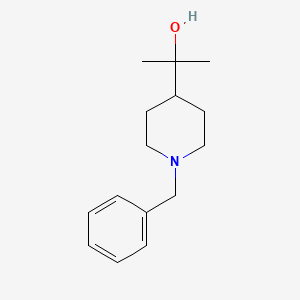

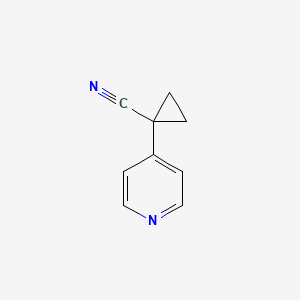

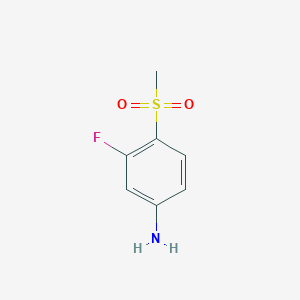

The compound of interest, "Benzenemethanamine, 2-(ethylsulfonyl)-", is a derivative of benzene with a sulfonyl functional group. This group is known for its significance in the synthesis of various organic compounds, particularly in the creation of sulfonamide-based drugs and other sulfonyl-containing heterocycles. The sulfonyl group is a versatile moiety in organic chemistry, often involved in reactions due to its electron-withdrawing nature, which can stabilize adjacent negative charges.

Synthesis Analysis

The synthesis of sulfonyl-containing benzene derivatives can be achieved through various methods. One such method involves the electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives, as described in the research. This process uses anodic oxidation of 2-aminodiphenylamine in a water/ethanol mixture with sulfinic acids as nucleophiles. The method is noted for its mildness and regioselectivity, producing high yields without the need for toxic reagents . Another approach for synthesizing sulfonyl-containing heterocycles is through the dilithiation of (isopropylsulfonyl)benzene, followed by reaction with various electrophiles to yield five-membered heterocycles .

Molecular Structure Analysis

The molecular structure of sulfonyl benzene derivatives has been elucidated using single-crystal X-ray diffraction. For instance, the crystal structure of 4-(4-aminophenylsulfonyl)benzenamine reveals that molecules are linked into polymers by hydrogen bonds, with the sulfonyl group bridging two aniline groups. The molecular packing is stabilized by both intermolecular and intramolecular hydrogen bonds, with the sulfonyl group's sulfur atoms exhibiting a distorted planar geometry .

Chemical Reactions Analysis

Sulfonyl benzene derivatives can participate in various chemical reactions. One notable reaction is the asymmetric Michael addition, where compounds like 1,1-bis(phenylsulfonyl)ethylene undergo conjugate additions with high enantioselectivity in the presence of bifunctional catalysts containing tertiary amine and thiourea groups . This reaction is significant for the synthesis of chiral molecules, which are important in pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl benzene derivatives are influenced by the presence of the sulfonyl group. The crystal structure analysis provides insights into the geometric parameters such as bond lengths and torsion angles, which are crucial for understanding the reactivity and stability of these compounds. For example, the crystal structure of 1-(2-Pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene chloride ethanol solvate shows that the molecule forms hydrogen bonds with the chloride anion, indicating its potential for forming stable salts and solvates .

Applications De Recherche Scientifique

Synthesis and Catalysis

One prominent area of research involving similar sulfonyl compounds includes their use in the synthesis of various chemical structures. For example, ionic liquid catalytic systems that incorporate sulfonic acid functionalized imidazolium salts have been shown to efficiently catalyze the condensation of benzene-1,2-diamine with aromatic aldehydes to afford benzimidazole derivatives in high yields at room temperature, using atmospheric air as a green oxidant (Khazaei et al., 2011). Similarly, photochemically induced radical alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions has been explored for the direct extension of carbon skeletons, illustrating the utility of sulfonyl compounds in synthetic organic chemistry (Amaoka et al., 2014).

Fluorescent Materials

In the field of luminescent materials, the development of novel architectures for green fluorophores based on sulfonyl compounds, such as 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, has been reported. This compound demonstrates high fluorescence emission and photostability, being solid-state emissive, water-soluble, and solvent- and pH-independent with significant quantum yields and Stokes shifts, highlighting the potential of sulfonyl compounds in the creation of fluorescent dyes and materials for imaging applications (Beppu et al., 2015).

Antibacterial Activity

The synthesis and examination of antibacterial activities of sulfonyl-containing compounds, such as 6-ethylsulfonyl-3-acylmethylene-1,4-benzoxazin-2-ones, have been studied. These compounds were tested for their antibacterial properties, indicating the potential of sulfonyl derivatives in contributing to the development of new antibacterial agents (Gein et al., 2006).

Propriétés

IUPAC Name |

(2-ethylsulfonylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h3-6H,2,7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCIHLZCHAUXLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625814 |

Source

|

| Record name | 1-[2-(Ethanesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 2-(ethylsulfonyl)- | |

CAS RN |

773045-56-0 |

Source

|

| Record name | 1-[2-(Ethanesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)